Cas no 912764-09-1 (1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one)

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic organic compound featuring a diazabicyclo framework, which imparts structural rigidity and functional versatility. Its unique heterocyclic architecture, combining nitrogen atoms at the 3- and 7-positions with a ketone group at the 9-position, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ethyl and methyl substituents enhance its solubility and reactivity, facilitating further derivatization. This compound is particularly useful in the development of bioactive molecules due to its potential as a scaffold for pharmacophores. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial applications.
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one structure
912764-09-1 structure
Product name:1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
CAS No:912764-09-1
MF:C10H18N2O
MW:182.262722492218
CID:6782715
PubChem ID:16394878

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
    • SCHEMBL2264827
    • AKOS006331145
    • CS-0358169
    • 912764-09-1
    • STK801473
    • BBL033581
    • starbld0024496
    • VS-12156
    • AKOS015955398
    • 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
    • Inchi: 1S/C10H18N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h11-12H,3-7H2,1-2H3
    • InChI Key: AEMWWKOGIPYPAJ-UHFFFAOYSA-N
    • SMILES: O=C1C2(C)CNCC1(CC)CNC2

Computed Properties

  • Exact Mass: 182.141913202g/mol
  • Monoisotopic Mass: 182.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 41.1Ų

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428839-500mg
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]Nonan-9-one
912764-09-1 98%
500mg
¥2961.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428839-10g
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]Nonan-9-one
912764-09-1 98%
10g
¥8316.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428839-1g
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]Nonan-9-one
912764-09-1 98%
1g
¥3976.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428839-5g
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]Nonan-9-one
912764-09-1 98%
5g
¥6405.00 2024-04-25

Additional information on 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Recent Advances in the Study of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 912764-09-1)

The compound 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 912764-09-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by its diazabicyclic core, has been explored for its role in modulating various biological targets, including enzymes and receptors implicated in neurological and metabolic disorders. Recent studies have focused on its synthesis, pharmacological profiling, and mechanism of action, shedding light on its promising utility in drug development.

A key area of investigation has been the compound's interaction with central nervous system (CNS) targets. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one exhibits selective binding affinity for sigma-1 and sigma-2 receptors, which are involved in neuroprotection and cognitive function. The study employed in vitro binding assays and molecular docking simulations to elucidate the compound's binding mode, revealing a high degree of specificity for these receptors. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Another significant advancement involves the optimization of the compound's synthetic route. A recent publication in Organic Process Research & Development (2024) detailed a scalable and cost-effective synthesis of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, addressing previous challenges related to yield and purity. The new methodology utilizes a one-pot cyclization strategy, reducing the number of steps and improving overall efficiency. This development is critical for enabling large-scale production and further preclinical evaluation.

Pharmacokinetic studies have also been a focus of recent research. A preclinical study conducted by a team at the University of Cambridge (2024) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and brain penetration, supporting its potential as a CNS-active agent. Additionally, the compound demonstrated a clean safety profile with no significant off-target effects, as evidenced by comprehensive toxicity screening.

In the context of drug discovery, 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been explored as a versatile scaffold for the design of novel analogs. A structure-activity relationship (SAR) study published in Bioorganic & Medicinal Chemistry Letters (2023) identified key modifications that enhance potency and selectivity. For instance, substitution at the 5-position with bulkier groups was found to improve receptor binding affinity, while modifications to the ethyl group at the 1-position influenced metabolic stability. These insights are guiding the development of next-generation derivatives with optimized pharmacological properties.

Looking ahead, the compound's potential extends beyond neurological applications. Emerging research suggests its utility in oncology, particularly in targeting cancer cell metabolism. A recent study in Cell Chemical Biology (2024) reported that 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one inhibits key enzymes in the glycolytic pathway, a hallmark of cancer cell energy metabolism. This finding opens new avenues for exploring its role in combination therapies with existing chemotherapeutic agents.

In conclusion, 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 912764-09-1) represents a promising candidate in the field of chemical biology and drug discovery. Its multifaceted pharmacological profile, coupled with advancements in synthesis and SAR, positions it as a valuable tool for addressing unmet medical needs. Future research will likely focus on translational studies to evaluate its efficacy in disease models and further optimize its drug-like properties.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited